molecular formula C13H24 B3147881 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane CAS No. 63251-38-7

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

Cat. No.: B3147881
CAS No.: 63251-38-7
M. Wt: 180.33 g/mol
InChI Key: CGKUZZXPPXLFDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane can be synthesized through various organic reactions involving cyclohexane derivatives. One common method involves the alkylation of cyclohexane with isoprene under controlled conditions to introduce the isopropenyl group . The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine, UV light.

Major Products Formed:

Scientific Research Applications

1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane involves its interaction with specific molecular targets and pathways. In the context of polymer chemistry, the compound acts as a monomer that undergoes polymerization reactions to form cyclic oligomers. These reactions are facilitated by catalysts and specific reaction conditions that promote the formation of stable polymeric structures .

Comparison with Similar Compounds

Uniqueness: 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane is unique due to its specific arrangement of methyl and isopropenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the study of synthetic elastomers and natural rubber .

Properties

IUPAC Name

1,1,5,5-tetramethyl-2-prop-1-en-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-10(2)11-7-8-12(3,4)9-13(11,5)6/h11H,1,7-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUZZXPPXLFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(CC1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017122
Record name 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63251-38-7
Record name 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 2
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 3
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 4
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 5
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane
Reactant of Route 6
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane

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